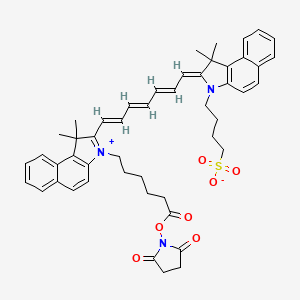

ICG-OSu

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[(2Z)-2-[(2E,4E,6E)-7-[3-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H53N3O7S/c1-48(2)41(50(39-28-26-35-19-12-14-21-37(35)46(39)48)32-16-8-11-25-45(55)59-52-43(53)30-31-44(52)54)23-9-6-5-7-10-24-42-49(3,4)47-38-22-15-13-20-36(38)27-29-40(47)51(42)33-17-18-34-60(56,57)58/h5-7,9-10,12-15,19-24,26-29H,8,11,16-18,25,30-34H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDJUNNVUQBKNAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCCC(=O)ON4C(=O)CCC4=O)C=CC=CC=CC=C5C(C6=C(N5CCCCS(=O)(=O)[O-])C=CC7=CC=CC=C76)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCCC(=O)ON4C(=O)CCC4=O)/C=C/C=C/C=C/C=C\5/C(C6=C(N5CCCCS(=O)(=O)[O-])C=CC7=CC=CC=C76)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H53N3O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

828.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Spectral Properties of ICG-OSu

Indocyanine green (ICG) is a tricarbocyanine dye with significant applications in medical diagnostics, including cardiac output determination, hepatic function assessment, and ophthalmic angiography.[1][2] Its N-hydroxysuccinimide ester derivative, ICG-OSu, is an amine-reactive form of the dye, widely utilized for creating bioconjugates with molecules such as antibodies and peptides for in vivo imaging and therapeutic applications.[1][3][4] This guide provides a detailed overview of the spectral properties of this compound and its variants, experimental protocols for its use, and logical diagrams of key processes.

The spectral characteristics of ICG are highly dependent on its concentration and the solvent environment due to its tendency to form aggregates in aqueous solutions. This aggregation can alter the absorption spectrum and quench fluorescence. Binding to plasma proteins, such as albumin, mitigates this effect and enhances fluorescence.

Quantitative Spectral Data

The spectral properties of this compound and related derivatives are crucial for their application in fluorescence-based assays and imaging. The following tables summarize key quantitative data for these compounds, primarily when dissolved in dimethyl sulfoxide (DMSO), the recommended solvent for stock solutions.

| Compound | Excitation Max (λex) | Emission Max (λem) | Molar Extinction Coefficient (ε) | Solvent | Citations |

| This compound | ~780 nm | ~800 nm | Not Specified | DMSO | |

| ICG (Parent Compound) | 789 nm | 813 nm | 230,000 cm⁻¹M⁻¹ | ddH₂O or PBS | |

| ICG Xtra-OSu | 790 nm | 814 nm | 230,000 cm⁻¹M⁻¹ | DMSO | |

| ICG-PEG12-OSu | 789 nm | 813 nm | 230,000 cm⁻¹M⁻¹ | DMSO | |

| ICG-Sulfo-EG8-OSu | 789 nm | 813 nm | 230,000 cm⁻¹M⁻¹ | DMSO | |

| ICG-Sulfo-OSu | ~785 nm | Not Specified | 230,000 cm⁻¹M⁻¹ | DMSO |

Correction Factors for Degree of Substitution (DOS) Calculation

When calculating the degree of labeling of proteins, it is necessary to account for the absorbance of the ICG dye at 280 nm.

| Compound | A₂₈₀ Correction Factor (CF₂₈₀) | Citations |

| ICG Xtra-OSu | 0.055 | |

| ICG-PEG12-OSu | 0.076 | |

| ICG-Sulfo-EG8-OSu | 0.076 | |

| ICG-Sulfo-OSu | 0.073 |

Experimental Protocols

Accurate and reproducible results in bioconjugation depend on meticulous adherence to experimental protocols. The following sections detail the standard methodologies for working with this compound.

Preparation of this compound Stock Solution

This protocol outlines the preparation of the dye stock solution, which is the first step in the conjugation process.

Methodology:

-

Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

-

Add anhydrous dimethyl sulfoxide (DMSO) to the vial to create a 10-20 mM stock solution.

-

Mix thoroughly by vortexing or pipetting until the dye is completely dissolved.

-

This stock solution should be prepared fresh and used promptly, as extended storage can reduce the dye's reactivity. If short-term storage is necessary, it can be kept at ≤ -15°C for up to two weeks, protected from light and moisture.

Protein Conjugation with this compound

This protocol describes the covalent labeling of proteins (e.g., antibodies) with this compound.

Methodology:

-

Prepare Protein Solution:

-

Dissolve the target protein in a suitable buffer such as 1X phosphate-buffered saline (PBS), pH 7.2-7.4. The protein concentration should ideally be greater than 2 mg/mL.

-

Adjust the pH of the protein solution to 8.5 ± 0.5 by adding a reaction buffer (e.g., 1 M sodium carbonate or 1 M phosphate buffer, pH ~9.0). A common ratio is 1 part reaction buffer to 9 parts protein solution.

-

-

Determine Optimal Dye/Protein Ratio (Optional but Recommended):

-

To achieve effective labeling, an optimal degree of substitution (DOS) of 4-10 moles of ICG per mole of antibody is often recommended.

-

Perform small-scale reactions with varying molar ratios of this compound to protein (e.g., 5:1, 10:1, 15:1, 20:1) to determine the ideal ratio for your specific protein and application. A 10:1 ratio is a common starting point.

-

-

Conjugation Reaction:

-

Add the calculated amount of the this compound stock solution (from Protocol 1) to the pH-adjusted protein solution with gentle but effective mixing.

-

Ensure the final concentration of DMSO in the reaction mixture is less than 10% to avoid protein denaturation.

-

Incubate the reaction mixture at room temperature for 30-60 minutes with continuous, gentle shaking or rotation, protected from light.

-

Purification of the ICG-Protein Conjugate

This protocol details the separation of the labeled protein from unreacted, free this compound.

Methodology:

-

Prepare a Desalting Column:

-

Use a size-exclusion chromatography column, such as Sephadex G-25 or an equivalent, to separate the larger protein conjugate from the smaller free dye molecules.

-

Equilibrate the column according to the manufacturer's instructions, typically with PBS at pH 7.2-7.4.

-

-

Purification:

-

Load the entire reaction mixture from the conjugation step onto the top of the equilibrated column.

-

Allow the sample to enter the column bed, then begin elution with PBS (pH 7.2-7.4).

-

Collect the fractions. The first colored fractions to elute will contain the high-molecular-weight ICG-protein conjugate. The later-eluting colored fractions will contain the free dye.

-

Combine the fractions containing the desired conjugate.

-

Characterization: Determining the Degree of Substitution (DOS)

This protocol explains how to quantify the average number of dye molecules conjugated to each protein molecule.

Methodology:

-

Measure Absorbance:

-

Dilute a sample of the purified conjugate in a suitable buffer (e.g., PBS) to a concentration where the absorbance values are within the linear range of the spectrophotometer (typically 0.1 to 0.9). The recommended concentration is between 1-10 µM.

-

Measure the absorbance of the conjugate solution at 280 nm (A₂₈₀), corresponding to the protein's maximum absorbance, and at the absorbance maximum of the ICG dye (~785 nm for ICG dyes, A_dye).

-

-

Calculate the Degree of Substitution (DOS):

-

The DOS is calculated using the Beer-Lambert law and the correction factor (CF₂₈₀) for the dye's absorbance at 280 nm.

-

Concentration of the Dye ([Dye]): [Dye] = A_dye / (ε_dye * path length)

-

Concentration of the Protein ([Protein]): [Protein] = (A₂₈₀ - (A_dye * CF₂₈₀)) / (ε_protein * path length)

-

Degree of Substitution (DOS): DOS = [Dye] / [Protein]

Where:

-

A_dye: Absorbance of the conjugate at the λ_max of ICG (~785 nm).

-

A₂₈₀: Absorbance of the conjugate at 280 nm.

-

ε_dye: Molar extinction coefficient of the ICG derivative (e.g., 230,000 cm⁻¹M⁻¹).

-

ε_protein: Molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 cm⁻¹M⁻¹ for IgG).

-

CF₂₈₀: Correction factor for the dye's absorbance at 280 nm (see table above).

-

Visualizations

The following diagrams illustrate the key chemical and procedural workflows involved in using this compound.

Caption: Covalent conjugation of this compound to a primary amine on a protein.

References

An In-Depth Technical Guide to ICG-OSu vs. Free ICG for In Vivo Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indocyanine green (ICG), a tricarbocyanine dye, is a well-established near-infrared (NIR) fluorophore approved by the FDA for various diagnostic applications in medicine.[1][2][3] Its favorable optical properties, including absorption and emission in the NIR window (750-950 nm), allow for deep tissue penetration and minimal autofluorescence, making it a valuable tool for in vivo imaging.[4][5] However, the utility of free ICG is often limited by its rapid clearance from circulation and non-specific accumulation. To overcome these limitations and enable targeted imaging, a chemically modified version, ICG-N-hydroxysuccinimide ester (ICG-OSu), has been developed. This guide provides a detailed technical comparison of this compound and free ICG for in vivo imaging, covering their core properties, experimental protocols, and comparative data to inform the selection of the appropriate agent for specific research and drug development applications.

Core Properties: this compound vs. Free ICG

The fundamental difference between this compound and free ICG lies in the addition of an N-hydroxysuccinimide (OSu) ester group. This reactive group allows this compound to form stable covalent bonds with primary and secondary amine groups present on proteins, such as antibodies and other targeting ligands. This bioconjugation capability is the cornerstone of this compound's utility in targeted imaging.

| Property | Free Indocyanine Green (ICG) | This compound (N-hydroxysuccinimide ester) |

| Chemical Structure | Tricarbocyanine dye | ICG with a reactive OSu ester group |

| Reactivity | Inert | Reacts with primary and secondary amines to form stable amide bonds |

| Targeting Capability | Non-specific, relies on enhanced permeability and retention (EPR) effect for passive tumor accumulation. | Enables covalent conjugation to targeting moieties (e.g., antibodies, peptides) for specific receptor-mediated targeting. |

| In Vivo Stability | Prone to aggregation in aqueous solutions, which can alter its optical properties. | Conjugation to macromolecules can improve stability and solubility. |

| Circulation Half-life | Very short (150 to 180 seconds). | Significantly prolonged when conjugated to large molecules like antibodies. |

| Biodistribution | Rapidly taken up by the liver and cleared through the biliary system. | Biodistribution is dictated by the conjugated targeting molecule, leading to higher accumulation at the target site and potentially reduced liver uptake compared to free ICG. |

| Primary Applications | Angiography, perfusion imaging, liver function assessment, sentinel lymph node mapping. | Targeted molecular imaging of specific cell types, tumors, or biological processes. |

| Signal-to-Background Ratio | Can be low due to non-specific uptake and rapid clearance. | Generally higher due to specific targeting and longer circulation time, allowing for clearance from non-target tissues. |

Experimental Protocols

This compound Conjugation to an Antibody

This protocol provides a general guideline for labeling an antibody with this compound. The optimal dye-to-protein ratio may need to be determined empirically for each specific antibody.

Materials:

-

Antibody solution (in a buffer free of primary amines, e.g., PBS)

-

This compound (stored at < -15 °C, desiccated and protected from light)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

1 M Sodium Bicarbonate solution, pH 8.5-9.5

-

Desalting column (e.g., Sephadex G-25)

-

Phosphate-Buffered Saline (PBS), pH 7.2-7.4

Procedure:

-

Prepare Antibody Solution: Adjust the pH of the antibody solution to 8.5-9.0 using the 1 M sodium bicarbonate solution. The concentration of the antibody should ideally be >2 mg/mL.

-

Prepare this compound Stock Solution: Immediately before use, dissolve this compound in DMSO to a concentration of 10 mg/mL.

-

Conjugation Reaction:

-

Add the this compound stock solution to the antibody solution. A common starting molar ratio of this compound to antibody is 10:1.

-

Gently mix the reaction mixture and incubate for 1 hour at room temperature, protected from light.

-

-

Purification of the Conjugate:

-

Equilibrate a desalting column with PBS.

-

Load the reaction mixture onto the column.

-

Elute the conjugate with PBS. The first colored fraction will be the ICG-labeled antibody.

-

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the maximum absorbance of ICG (around 780-800 nm).

-

-

Storage: Store the purified conjugate at 4°C for short-term use or at -20°C or -80°C for long-term storage, protected from light.

In Vivo Imaging Protocol: Tumor-Bearing Mouse Model

This protocol outlines a general procedure for comparing the in vivo imaging performance of this compound conjugated to a tumor-targeting antibody versus free ICG.

Materials:

-

Tumor-bearing mice (e.g., subcutaneous xenograft model)

-

ICG-antibody conjugate

-

Free ICG solution

-

Sterile PBS

-

In vivo imaging system with appropriate NIR filters (e.g., excitation ~740-780 nm, emission ~800-840 nm)

-

Anesthesia (e.g., isoflurane)

Procedure:

-

Animal Preparation: Anesthetize the tumor-bearing mice.

-

Agent Administration:

-

Group 1 (Targeted): Inject the ICG-antibody conjugate intravenously (e.g., via tail vein) at a predetermined dose.

-

Group 2 (Control): Inject an equimolar amount of free ICG intravenously.

-

-

Image Acquisition:

-

Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours). This allows for the assessment of biodistribution, tumor accumulation, and clearance.

-

-

Data Analysis:

-

Quantify the fluorescence intensity in the tumor and other organs (e.g., liver, kidneys) by drawing regions of interest (ROIs).

-

Calculate the tumor-to-background ratio to assess targeting specificity.

-

-

Ex Vivo Analysis (Optional):

-

At the final time point, euthanize the mice and excise the tumor and major organs.

-

Image the excised tissues ex vivo to confirm the in vivo findings and obtain more precise biodistribution data.

-

Visualizations

This compound Antibody Conjugation Workflow

Caption: Workflow for conjugating this compound to an antibody.

In Vivo Targeting Mechanism: this compound vs. Free ICG

Caption: Comparison of in vivo targeting mechanisms.

Quantitative Data Summary

| Parameter | Free ICG | ICG-Conjugate (e.g., Antibody) | Reference |

| Peak Absorption (in blood/plasma) | ~800 nm | Red-shifted to ~800-830 nm | |

| Peak Emission (in blood/plasma) | ~810-830 nm | ~830-850 nm | |

| Circulation Half-life | 150-180 seconds | Can be extended to hours or days, depending on the conjugated molecule. | |

| Primary Clearance Route | Hepatic | Primarily determined by the clearance pathway of the conjugated molecule (e.g., renal or hepatic). | |

| Tumor Accumulation (Typical Time to Peak) | Minutes | Hours to days (e.g., 24-72h for antibodies) | |

| Tumor-to-Background Ratio | Lower | Significantly higher due to specific targeting and clearance from non-target tissues. |

Conclusion

The choice between this compound and free ICG for in vivo imaging is fundamentally dependent on the research question. Free ICG remains a valuable tool for applications requiring the visualization of vascularity, perfusion, and for assessing liver function, where its rapid clearance is advantageous. However, for applications demanding high specificity and targeted imaging of molecular and cellular processes, this compound is the superior choice. By enabling the covalent attachment of ICG to a targeting moiety, this compound facilitates the development of highly specific imaging agents with improved pharmacokinetics and higher signal-to-background ratios. This technical guide provides the foundational knowledge for researchers to effectively utilize these powerful NIR imaging agents in their in vivo studies.

References

A Technical Guide to ICG-OSu for Near-Infrared Fluorescence Imaging

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Indocyanine Green-N-hydroxysuccinimide ester (ICG-OSu) for near-infrared (NIR) fluorescence imaging. This compound is an amine-reactive derivative of Indocyanine Green (ICG), a cyanine dye with spectral properties in the NIR window (700-900 nm), which allows for deep tissue penetration and minimal autofluorescence, making it an invaluable tool in biomedical research and drug development.[1][2] This guide details the core principles of this compound, its bioconjugation to targeting moieties, experimental protocols for its application, and its utility in visualizing biological processes.

Core Principles of this compound

ICG is a water-soluble, tricarbocyanine dye approved by the FDA for various diagnostic applications.[3][4] Its derivative, this compound, incorporates an N-hydroxysuccinimide (NHS) ester group, enabling covalent conjugation to primary amines on biomolecules such as antibodies, proteins, and peptides.[5] This bioconjugation allows for the targeted delivery of the NIR fluorophore to specific cells or tissues, enabling visualization and quantification of biological targets.

Mechanism of Action

The NHS ester of this compound reacts with primary amine groups (-NH2) present on lysine residues and the N-terminus of proteins to form a stable amide bond. This reaction is most efficient at a slightly alkaline pH (8.5 ± 0.5). Once conjugated to a targeting molecule, the this compound-labeled bioconjugate can be introduced into a biological system, where it binds to its specific target. Upon excitation with NIR light (around 780 nm), the ICG moiety emits fluorescence (around 800 nm) that can be detected by specialized imaging systems.

Photophysical and Chemical Properties

The key properties of this compound and its derivatives are summarized in the table below. It is important to note that the exact excitation and emission maxima can shift slightly upon conjugation to a biomolecule and depending on the local microenvironment. The fluorescence intensity of ICG is also known to increase upon conjugation to proteins.

| Property | ICG (Free Dye) | This compound | ICG-sulfo-OSu | ICG-PEG12-OSu |

| Molecular Weight | 774.97 g/mol | 828.03 g/mol | 930.07 g/mol | 1427.73 g/mol |

| Excitation Maximum (λex) | ~787 nm | ~780 nm | ~780 nm | ~780 nm |

| Emission Maximum (λem) | ~815 nm | ~800 nm | ~800 nm | ~800 nm |

| Extinction Coefficient | ~223,000 M⁻¹cm⁻¹ | ~230,000 M⁻¹cm⁻¹ | ~230,000 M⁻¹cm⁻¹ | Not specified |

| Quantum Yield (Φ) | 0.14 | Not specified | Not specified | Not specified |

| Solubility | Soluble in DMSO and water | Moderate water solubility | Moderate water solubility | High water solubility |

| Reactive Group | None | N-hydroxysuccinimide (NHS) ester | N-hydroxysuccinimide (NHS) ester | N-hydroxysuccinimide (NHS) ester |

| Target Functional Group | None | Primary amines (-NH2) | Primary amines (-NH2) | Primary amines (-NH2) |

Bioconjugation of this compound to Biomolecules

The successful conjugation of this compound to a biomolecule is critical for targeted imaging. The following sections provide a detailed protocol for antibody labeling and discuss key considerations.

Experimental Protocol: Antibody Labeling with this compound

This protocol is a general guideline for labeling immunoglobulin G (IgG) antibodies. Optimization may be required for other proteins.

Materials:

-

This compound (or ICG-sulfo-OSu for improved water solubility)

-

Antibody (or protein) of interest (≥2 mg/mL in a suitable buffer)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

1 M Sodium Bicarbonate solution (pH 8.5-9.5) or 1 M Phosphate Buffer (pH ~9.0)

-

Phosphate-Buffered Saline (PBS), pH 7.2-7.4

-

Sephadex G-25 column or other desalting column

-

Spectrophotometer

Procedure:

-

Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL. This solution should be prepared fresh and protected from light.

-

Prepare Protein Solution:

-

The protein should be in a buffer free of primary amines (e.g., Tris or glycine). If necessary, dialyze the protein against PBS.

-

Adjust the protein solution to a concentration of ≥2 mg/mL.

-

Add 1 M sodium bicarbonate solution to the protein solution to achieve a final pH of 8.5 ± 0.5. A common ratio is 1:9 (v/v) of bicarbonate buffer to protein solution.

-

-

Conjugation Reaction:

-

The optimal molar ratio of this compound to antibody should be determined empirically, but a starting point of 10:1 is recommended.

-

Add the calculated volume of the this compound stock solution to the pH-adjusted protein solution while gently vortexing.

-

Incubate the reaction mixture at room temperature for 30-60 minutes with continuous gentle mixing, protected from light.

-

-

Purification of the Conjugate:

-

Prepare a Sephadex G-25 column according to the manufacturer's instructions.

-

Load the reaction mixture onto the column.

-

Elute the conjugate with PBS (pH 7.2-7.4). The first colored band to elute is the this compound-labeled antibody. Unconjugated dye will elute later.

-

-

Characterization of the Conjugate:

-

Degree of Substitution (DOS): The DOS, or the number of ICG molecules per antibody, is a critical parameter. An optimal DOS is typically between 4 and 10. It can be calculated using the following formulas:

-

Protein Concentration (M) = [A280 - (Amax_dye × CF280)] / ε_protein

-

Dye Concentration (M) = Amax_dye / ε_dye

-

DOS = Dye Concentration / Protein Concentration

-

Where:

-

A280 is the absorbance of the conjugate at 280 nm.

-

Amax_dye is the absorbance of the conjugate at the dye's maximum absorption wavelength (~785 nm for ICG).

-

CF280 is the correction factor for the dye's absorbance at 280 nm (0.073 for ICG-sulfo-OSu).

-

ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., ~203,000 M⁻¹cm⁻¹ for IgG).

-

ε_dye is the molar extinction coefficient of the dye at its maximum absorption wavelength (~230,000 M⁻¹cm⁻¹ for ICG-sulfo-OSu).

-

-

-

Spectrophotometric Analysis: Measure the absorbance spectrum of the purified conjugate to confirm the presence of both the protein (peak at ~280 nm) and the ICG dye (peak at ~785 nm).

-

Bioconjugation Workflow

In Vitro and In Vivo Imaging Applications

This compound conjugates are powerful tools for a wide range of imaging applications, from cellular uptake studies to in vivo tumor imaging.

Experimental Protocol: In Vitro Cellular Uptake and Internalization Assay

This protocol describes how to assess the binding and internalization of an this compound-labeled antibody by target cells using confocal microscopy and flow cytometry.

Materials:

-

Target cells (expressing the antigen of interest) and control cells (negative for the antigen)

-

This compound-labeled antibody

-

Cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Paraformaldehyde (PFA) for fixing

-

DAPI or Hoechst for nuclear staining

-

Confocal microscope

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed target and control cells in appropriate culture vessels (e.g., chamber slides for microscopy, multi-well plates for flow cytometry) and allow them to adhere overnight.

-

Incubation with Conjugate:

-

Dilute the this compound-labeled antibody to the desired concentration in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the conjugate.

-

Incubate the cells for a defined period (e.g., 1-4 hours) at 37°C to allow for binding and internalization. For binding-only studies, incubate at 4°C.

-

-

Washing:

-

Remove the medium containing the conjugate.

-

Wash the cells three times with cold PBS to remove unbound conjugate.

-

-

Sample Preparation for Microscopy:

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Mount the coverslips with a mounting medium containing a nuclear stain (e.g., DAPI).

-

Image the cells using a confocal microscope with appropriate laser lines and filters for ICG and the nuclear stain.

-

-

Sample Preparation for Flow Cytometry:

-

Detach the cells using a non-enzymatic cell dissociation solution.

-

Resuspend the cells in flow cytometry buffer (e.g., PBS with 1% BSA).

-

Analyze the cells on a flow cytometer equipped with a laser and detector suitable for NIR fluorophores.

-

Experimental Protocol: In Vivo Near-Infrared Fluorescence Imaging of Tumors

This protocol outlines the general steps for in vivo imaging of tumor-bearing mice using an this compound-labeled antibody.

Materials:

-

Tumor-bearing animal model (e.g., subcutaneous xenograft in nude mice)

-

This compound-labeled antibody

-

Sterile PBS or saline for injection

-

In vivo NIR fluorescence imaging system

-

Anesthesia (e.g., isoflurane)

Procedure:

-

Animal Preparation:

-

Anesthetize the mouse using a calibrated vaporizer with isoflurane.

-

Place the mouse in the imaging chamber and maintain anesthesia throughout the imaging session.

-

-

Pre-injection Imaging: Acquire a baseline fluorescence image of the mouse before injecting the probe to assess for any autofluorescence.

-

Probe Administration:

-

Inject a defined dose of the this compound-labeled antibody intravenously (e.g., via the tail vein). The optimal dose should be determined empirically.

-

-

Post-injection Imaging:

-

Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to monitor the biodistribution and tumor accumulation of the probe.

-

A white light image should also be acquired at each time point for anatomical reference.

-

-

Data Analysis:

-

Quantify the fluorescence intensity in the tumor and in a region of normal tissue (e.g., muscle) to calculate the tumor-to-background ratio (TBR).

-

-

Ex Vivo Imaging (Optional): At the final time point, euthanize the mouse and excise the tumor and major organs for ex vivo imaging to confirm the in vivo findings and assess the detailed biodistribution.

In Vivo Imaging Workflow

Visualization of Signaling Pathways

This compound-labeled antibodies are particularly useful for studying receptor-mediated signaling pathways, especially the initial events of receptor binding, dimerization, and internalization. The following diagram illustrates the use of an this compound labeled antibody, such as Cetuximab or Trastuzumab, to track the epidermal growth factor receptor (EGFR) or human epidermal growth factor receptor 2 (HER2) trafficking.

EGFR/HER2 Trafficking Visualized by this compound Labeled Antibodies

Upon binding of the this compound labeled antibody to its target receptor (EGFR or HER2) on the cell surface, the receptor undergoes dimerization. This event can trigger downstream signaling cascades. The receptor-antibody complex is then internalized into early endosomes and subsequently trafficked for degradation in lysosomes. The NIR fluorescence from the this compound allows for the visualization of this entire trafficking process, providing valuable insights into receptor dynamics and the mechanism of action of antibody-based therapeutics.

Conclusion

This compound is a versatile and powerful tool for near-infrared fluorescence imaging in both in vitro and in vivo settings. Its ability to be conjugated to a wide range of biomolecules enables the targeted visualization of specific biological processes, making it indispensable for researchers in basic science and drug development. Careful consideration of conjugation chemistry, purification, and experimental design is crucial for obtaining high-quality, reproducible data. This guide provides a solid foundation for the successful application of this compound in your research endeavors.

References

- 1. Fluorescent Kinase Probes Enabling Identification and Dynamic Imaging of HER2(+) Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Trastuzumab complexed to near-infrared fluorophore indocyanine green - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. In Vitro and In Vivo Analysis of Indocyanine Green-Labeled Panitumumab for Optical Imaging—A Cautionary Tale - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorescence Imaging of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor Resistance in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dojindo.com [dojindo.com]

Principle of ICG-OSu Bioconjugation: A Technical Guide

Indocyanine green (ICG) is a near-infrared (NIR) fluorescent dye approved by the U.S. Food and Drug Administration (FDA) for clinical use in applications such as determining cardiac output, hepatic function, and ophthalmic angiography.[1][2][3] Its peak spectral absorption and emission in the NIR window (700-900 nm) allows for deep tissue penetration with minimal autofluorescence, making it an ideal candidate for in vivo imaging.[3][4] To leverage ICG for targeted applications in research and drug development, it is often conjugated to biomolecules like antibodies, peptides, or nanoparticles. The most common method for this involves an amine-reactive derivative, ICG-N-hydroxysuccinimidyl ester (ICG-OSu or ICG-NHS ester).

This technical guide provides an in-depth overview of the core principles of this compound bioconjugation, including the underlying chemistry, experimental protocols, and methods for characterization.

Core Principle: NHS Ester Chemistry

The bioconjugation of this compound to biomolecules is based on the well-established N-hydroxysuccinimide (NHS) ester chemistry. This compound is an activated form of ICG where a carboxylic acid group on the dye has been reacted with N-hydroxysuccinimide to form an NHS ester. This ester is highly reactive towards primary amines (-NH₂) found on biomolecules.

The reaction mechanism is a nucleophilic acyl substitution. The primary amine, typically the ε-amino group of a lysine residue or the N-terminus of a protein, acts as a nucleophile and attacks the carbonyl carbon of the NHS ester. This results in the formation of a stable, covalent amide bond between the ICG molecule and the biomolecule, with N-hydroxysuccinimide released as a byproduct. This reaction is highly efficient and proceeds under mild, aqueous conditions, making it suitable for sensitive biological molecules.

Key Reaction Parameters and Optimization

The efficiency and success of the conjugation reaction depend on several critical parameters. Optimization is often required for each specific biomolecule.

Table 1: Recommended Conditions for this compound Bioconjugation

| Parameter | Recommended Value/Range | Rationale & Notes |

|---|---|---|

| pH | 8.0 - 9.0 | The primary amine must be deprotonated to be nucleophilic. Below pH 7.5, the reaction is slow. Above pH 9.0, hydrolysis of the NHS ester increases significantly. |

| Protein Concentration | 2 - 10 mg/mL | Higher concentrations increase conjugation efficiency. Concentrations below 2 mg/mL can lead to significantly reduced yields. |

| Dye/Protein Molar Ratio | 5:1 to 20:1 | This ratio is critical for controlling the Degree of Substitution (DOS). A 10:1 ratio is a common starting point for optimization. |

| Reaction Buffer | Bicarbonate or Phosphate Buffer | The buffer must be free of primary amines (e.g., Tris) or ammonium salts, which would compete in the reaction. |

| Solvent for Dye | Anhydrous DMSO or DMF | This compound is dissolved in a small amount of organic solvent before being added to the aqueous protein solution. The final concentration of the organic solvent should be <10%. |

| Reaction Time | 30 - 60 minutes | The reaction is typically rapid at room temperature. |

| Temperature | Room Temperature or 4°C | Room temperature is sufficient for a rapid reaction. Lower temperatures can be used for highly sensitive proteins. |

Detailed Experimental Protocol: Antibody Labeling

This section provides a general protocol for conjugating this compound to an Immunoglobulin G (IgG) antibody.

References

A Technical Guide to the Stability and Storage of ICG-OSu for Researchers and Drug Development Professionals

Introduction: Indocyanine green (ICG) functionalized with an N-hydroxysuccinimide (NHS) ester group, known as ICG-OSu, is a widely utilized near-infrared (NIR) fluorescent probe for bioconjugation. Its amine-reactive nature allows for the covalent labeling of proteins, antibodies, and other biomolecules. However, the inherent instability of both the ICG core and the NHS ester group necessitates strict handling and storage protocols to ensure the integrity and reactivity of the compound. This guide provides an in-depth overview of the stability and optimal storage conditions for this compound, supported by experimental protocols and visual diagrams to aid researchers in their applications.

I. Stability of this compound

The stability of this compound is influenced by several factors, primarily the hydrolysis of the NHS ester and the degradation of the ICG molecule itself. These processes are sensitive to environmental conditions such as pH, temperature, moisture, and light.

Hydrolysis of the NHS Ester

The N-hydroxysuccinimide ester is highly susceptible to hydrolysis, a reaction in which the ester bond is cleaved by water, yielding an unreactive carboxylic acid. This process is the primary cause of the loss of amine-reactivity of this compound in aqueous environments. The rate of hydrolysis is significantly dependent on the pH and temperature of the solution.

Quantitative Data on NHS Ester Stability:

| pH | Temperature (°C) | Approximate Half-life |

| 7.0 | 0 | 4-5 hours[1] |

| 8.0 | 25 | ~1 hour[1] |

| 8.6 | 4 | Data not available |

Note: The exact half-life can vary depending on the specific structure of the NHS ester and the buffer composition.

Degradation of the Indocyanine Green Core

The indocyanine green molecule is prone to degradation, particularly in aqueous solutions. This degradation can be accelerated by exposure to light and heat. The degradation of ICG in an aqueous solution has been observed to follow first-order kinetics.[2]

Key factors affecting ICG stability:

-

Aqueous Instability: Once dissolved in water, ICG degrades rapidly, even in the absence of light.[3] When diluted in water and stored at 4°C in the dark, ICG is stable for about three days, with a 20% loss in fluorescence intensity over this period.[4]

-

Photodegradation: Exposure to light, especially high-intensity laser irradiation, can cause photobleaching of ICG.

-

Thermal Degradation: Elevated temperatures accelerate the degradation of ICG in aqueous solutions. However, in organic solvents like methanol and DMSO, and in human plasma, no significant thermal degradation is observed at room temperature in the dark.

-

Stabilization: The degradation rate of ICG is greatly reduced when it is in a solution with proteins, such as human serum albumin (HSA). Encapsulation of ICG in nano-carriers can also enhance its stability.

II. Recommended Storage Conditions

Proper storage is critical to maintain the reactivity and integrity of this compound. The following recommendations are based on best practices for handling NHS esters and indocyanine green derivatives.

| Form | Storage Temperature | Conditions | Shelf Life |

| Solid Powder | -20°C to -80°C | Protect from light and moisture. Store in a desiccator. | Up to one year. |

| Stock Solution (in anhydrous DMSO or DMF) | -20°C | Aliquot to avoid repeated freeze-thaw cycles. Protect from light and moisture. | 1-2 months. |

| Aqueous Solution | N/A | Not recommended for storage. Prepare fresh and use immediately. | Highly unstable. |

III. Experimental Protocols

Protocol for Assessing this compound Hydrolysis via HPLC

This protocol allows for the quantification of this compound hydrolysis by separating the active NHS ester from its hydrolyzed, unreactive carboxylic acid form using High-Performance Liquid Chromatography (HPLC).

Materials:

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Phosphate Buffered Saline (PBS) at various pH values (e.g., 6.0, 7.4, 8.5)

-

HPLC system with a UV-Vis detector

-

C18 reverse-phase HPLC column

-

Acetonitrile (ACN), HPLC grade

-

Trifluoroacetic acid (TFA)

Procedure:

-

Preparation of this compound Stock Solution:

-

Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

-

Incubation:

-

Dilute the this compound stock solution to a final concentration of 100 µM in PBS at the desired pH values (e.g., 6.0, 7.4, 8.5).

-

Incubate the solutions at a controlled temperature (e.g., 4°C or 25°C).

-

At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of each solution for HPLC analysis.

-

-

HPLC Analysis:

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in ACN

-

Gradient: A suitable gradient to separate this compound from its hydrolysis product (e.g., 5-95% B over 20 minutes).

-

Flow Rate: 1 mL/min

-

Detection: Monitor the absorbance at the λmax of ICG (around 780-800 nm).

-

Inject the aliquots from the incubation step onto the HPLC system.

-

-

Data Analysis:

-

Identify the peaks corresponding to this compound and its hydrolyzed form based on their retention times (the hydrolyzed form is typically more polar and elutes earlier).

-

Integrate the peak areas for both forms at each time point.

-

Calculate the percentage of remaining this compound at each time point.

-

Plot the percentage of remaining this compound versus time to determine the hydrolysis rate and half-life under each condition.

-

Protocol for Protein Labeling with this compound

This protocol provides a general procedure for labeling proteins with this compound. Optimization may be required for specific proteins.

Materials:

-

Protein to be labeled (in an amine-free buffer, e.g., PBS)

-

This compound stock solution (10 mM in anhydrous DMSO)

-

Reaction buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5

-

Purification column (e.g., Sephadex G-25)

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) and ammonium salts.

-

-

Conjugation Reaction:

-

Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.

-

Gently mix the reaction mixture immediately. Avoid vigorous vortexing to prevent protein denaturation.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

-

Purification:

-

Remove the unreacted this compound and byproducts by running the reaction mixture through a desalting column (e.g., Sephadex G-25) equilibrated with PBS.

-

Collect the fractions containing the labeled protein.

-

-

Storage of Labeled Protein:

-

Store the labeled protein at 4°C for short-term storage or at -20°C for long-term storage.

-

IV. Visualizations

The following diagrams illustrate key processes related to the handling and stability of this compound.

Caption: Workflow for handling and storage of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Degradation kinetics of indocyanine green in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Stability and degradation of indocyanine green in plasma, aqueous solution and whole blood - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Safety and Toxicity of ICG-OSu Conjugates

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Indocyanine green (ICG), a near-infrared (NIR) fluorescent dye approved by the FDA, is increasingly utilized in pre-clinical and clinical research for targeted imaging and therapeutic applications.[1] Its amine-reactive derivative, ICG-N-hydroxysuccinimide ester (ICG-OSu), allows for covalent conjugation to proteins, such as antibodies, creating targeted imaging agents. While offering significant advantages in diagnostics and image-guided surgery, the conjugation process and the resulting conjugate's safety profile present unique challenges that warrant careful consideration. This guide provides a comprehensive overview of the safety and toxicity of this compound conjugates, summarizing key quantitative data, detailing essential experimental protocols, and illustrating relevant biological pathways.

A critical aspect of working with this compound conjugates is the inherent amphiphilic nature of the ICG molecule, which can lead to the formation of high molecular weight aggregates during conjugation to monoclonal antibodies (mAbs).[1][2] These aggregates can alter the conjugate's biodistribution, potentially leading to off-target effects and toxicity. Therefore, stringent purification and characterization of this compound conjugates are paramount to ensure their safety and efficacy.

The Chemistry of this compound Conjugation and its Implications for Safety

This compound is an amine-reactive derivative of ICG, designed to form stable amide bonds with primary amines (e.g., lysine residues) on proteins. The succinimidyl ester group reacts with nucleophilic amines under mild alkaline conditions (typically pH 8.5) to yield the desired conjugate.

Challenges in Conjugation: Aggregate Formation

A significant challenge in the synthesis of this compound conjugates is the propensity for aggregation. The amphiphilic nature of ICG-sOSu, a commonly used variant, facilitates the formation of high molecular weight (HMW) aggregates of the conjugated antibody that are not easily separable from the desired monomeric immunoconjugates.[2] The formation of these aggregates is often dependent on the molar ratio of this compound to the antibody used in the reaction. Higher molar ratios, while potentially increasing the dye-to-antibody ratio (DAR), also lead to a greater proportion of aggregates.[2]

Table 1: Impact of ICG-sOSu:mAb Molar Ratio on Conjugation Yield and Aggregate Formation

| Molar Reaction Ratio (ICG-sOSu:mAb) | Isolable Conjugate Yield (%) | High Molecular Weight Aggregates (%) |

| 5:1 | 72 | 14 |

| 10:1 | 53 | 30 |

| 20:1 | 19 | 51 |

Data adapted from a study on ICG-sOSu conjugation with panitumumab.

The presence of these aggregates can have significant implications for in vivo safety and efficacy, potentially leading to altered pharmacokinetics, immunogenicity, and non-specific tissue accumulation.

Purification and Characterization: A Critical Step

Given the challenges of aggregate formation and the potential for non-covalent binding of ICG to the protein, rigorous purification and characterization of this compound conjugates are essential. A multi-step purification process is often necessary to obtain a well-defined and safe conjugate.

Figure 1: General workflow for the synthesis, purification, and characterization of this compound conjugates.

In Vitro Safety and Toxicity Assessment

The in vitro toxicity of ICG and its conjugates is a critical aspect of their preclinical safety evaluation. Studies have shown that the cytotoxicity of ICG is both dose- and time-dependent.

Cytotoxicity of Unconjugated ICG

Numerous studies have investigated the cytotoxic effects of unconjugated ICG on various cell lines, particularly retinal pigment epithelial (RPE) cells due to its use in ophthalmic angiography.

Table 2: In Vitro Cytotoxicity of Unconjugated Indocyanine Green (ICG)

| Cell Line | Concentration | Exposure Time | Observed Effect | Citation |

| Human RPE | 5 mg/mL | 10 minutes | Altered cell morphology, decreased mitochondrial dehydrogenase activity, necrosis. | |

| Human RPE | 1 mg/mL | 20 minutes | Altered cell morphology, decreased mitochondrial dehydrogenase activity, necrosis. | |

| Human RPE | 0.01 mg/mL | 3 hours | Altered cell morphology, decreased mitochondrial dehydrogenase activity, necrosis. | |

| ARPE-19 | 5.0 mg/mL | 3 minutes | 26.1% cell survival. | |

| ARPE-19 | 0.5 mg/mL | 3 minutes | 92.8% cell survival. | |

| ARPE-19 | 0.5 mg/mL | 1 minute | 102% cell survival (no detectable toxicity). |

These findings highlight that even at clinically relevant concentrations, prolonged exposure to ICG can induce cytotoxicity.

Mechanisms of Cell Death: Apoptosis and Necrosis

The primary mechanisms of ICG-induced cell death are apoptosis and necrosis. Apoptosis, or programmed cell death, is a controlled process that involves the activation of a cascade of enzymes called caspases. Necrosis, on the other hand, is a form of cell injury that results in the premature death of cells in living tissue by autolysis.

Studies have shown that ICG can induce apoptosis in human RPE cells at concentrations of 1 mg/mL, 5 mg/mL, and 20 mg/mL after 30 minutes of incubation. The induction of apoptosis is a key consideration in the safety assessment of this compound conjugates, as it can be triggered by both the ICG molecule and the targeting antibody.

Figure 2: Simplified overview of potential cell death pathways induced by this compound conjugates.

In Vivo Safety and Toxicity Profile

Biodistribution and Organ Toxicity

Following intravenous administration, ICG rapidly binds to plasma proteins and is primarily cleared by the liver. The biodistribution of this compound conjugates, however, is largely dictated by the targeting antibody. Well-purified conjugates with conserved immunoreactivity can exhibit excellent target-specific uptake with minimal liver retention. Conversely, the presence of aggregates can lead to increased accumulation in organs of the reticuloendothelial system (RES), such as the liver and spleen.

While ICG is generally considered to have low toxicity, high doses or impaired liver function can lead to adverse effects. Studies in patients with advanced chronic kidney disease or kidney transplants have not shown evidence of ICG-related adverse events, suggesting it is not nephrotoxic. However, it is crucial to monitor liver and kidney function during the preclinical evaluation of this compound conjugates.

Table 3: Key Parameters for In Vivo Toxicity Assessment of this compound Conjugates

| Parameter | Assessment Method | Rationale |

| Acute Toxicity (LD50) | OECD Guidelines 420, 423, or 425 | To determine the dose that is lethal to 50% of the test animals. |

| Organ Toxicity | Histopathology of major organs (liver, kidney, spleen, lungs, heart) | To identify any pathological changes in tissues following conjugate administration. |

| Liver Function | Measurement of serum levels of ALT, AST, ALP, and bilirubin | To assess potential hepatotoxicity. |

| Kidney Function | Measurement of serum levels of creatinine and BUN | To assess potential nephrotoxicity. |

| Hematological Toxicity | Complete blood count (CBC) | To evaluate effects on red blood cells, white blood cells, and platelets. |

| Immunogenicity | Anti-drug antibody (ADA) assay | To assess the potential for an immune response against the conjugate. |

| Cytokine Release | Cytokine release assay (in vitro or in vivo) | To evaluate the risk of cytokine release syndrome (CRS). |

Immunogenicity and Cytokine Release

The conjugation of this compound to an antibody has the potential to alter its immunogenic profile. The introduction of a foreign molecule and potential conformational changes in the antibody can lead to the generation of anti-drug antibodies (ADAs). ADAs can impact the efficacy and safety of the conjugate by altering its pharmacokinetics or inducing an immune response.

Furthermore, certain antibody-based therapeutics can trigger a rapid and massive release of cytokines, leading to cytokine release syndrome (CRS), a potentially life-threatening systemic inflammatory response. While less common with simple antibody-fluorophore conjugates compared to more complex antibody-drug conjugates (ADCs), the potential for cytokine release should be evaluated, particularly for conjugates targeting immune cells.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments to assess the safety and toxicity of this compound conjugates.

In Vitro Cytotoxicity Assay (MTT/MTS Assay)

Objective: To determine the effect of the this compound conjugate on cell viability.

Materials:

-

Target cancer cell line and a non-target control cell line

-

Complete cell culture medium

-

This compound conjugate and unconjugated antibody control

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

-

Solubilization solution (for MTT)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of the this compound conjugate, unconjugated antibody, and a vehicle control in complete cell culture medium.

-

Remove the old medium from the cells and add 100 µL of the prepared dilutions to the respective wells.

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

After the incubation period, add 20 µL of MTT or MTS reagent to each well and incubate for 2-4 hours.

-

If using MTT, add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Caspase-3/7, -8, and -9 Activity)

Objective: To determine if the this compound conjugate induces apoptosis and to identify the involved caspase pathways.

Materials:

-

Target and control cell lines

-

This compound conjugate and unconjugated antibody

-

Caspase-3/7, -8, and -9 activity assay kits (fluorometric or colorimetric)

-

96-well plates (black plates for fluorescence assays)

-

Microplate reader with fluorescence or absorbance capabilities

Procedure:

-

Seed cells in a 96-well plate and treat with the this compound conjugate as described in the cytotoxicity assay. Include a known apoptosis inducer as a positive control.

-

At the end of the treatment period, lyse the cells according to the assay kit manufacturer's instructions.

-

Add the specific caspase substrate (for caspase-3/7, -8, or -9) to each well.

-

Incubate the plate at 37°C for the time specified in the kit protocol to allow for caspase cleavage of the substrate.

-

Measure the fluorescence or absorbance at the appropriate wavelength.

-

Normalize the signal to the protein concentration of each sample (determined by a BCA or Bradford assay) and express the results as fold-change in caspase activity compared to the untreated control.

Figure 3: Experimental workflow for assessing caspase activity in response to this compound conjugate treatment.

Hemolysis Assay (Adapted from ASTM E2524-08)

Objective: To evaluate the potential of the this compound conjugate to damage red blood cells.

Materials:

-

Freshly collected human or animal whole blood with anticoagulant (e.g., EDTA)

-

Phosphate-buffered saline (PBS)

-

This compound conjugate

-

Positive control (e.g., Triton X-100)

-

Negative control (PBS)

-

Centrifuge

-

96-well plates

-

Microplate reader

Procedure:

-

Wash the red blood cells (RBCs) by centrifuging the whole blood, removing the plasma and buffy coat, and resuspending the RBCs in PBS. Repeat this process three times.

-

Prepare a 2% (v/v) RBC suspension in PBS.

-

Prepare serial dilutions of the this compound conjugate in PBS.

-

In a 96-well plate, add 100 µL of the RBC suspension to wells containing 100 µL of the conjugate dilutions, positive control, or negative control.

-

Incubate the plate at 37°C for 2-4 hours with gentle agitation.

-

Centrifuge the plate to pellet the intact RBCs.

-

Carefully transfer the supernatant to a new 96-well plate.

-

Measure the absorbance of the supernatant at 540 nm to quantify the amount of released hemoglobin.

-

Calculate the percentage of hemolysis for each sample relative to the positive control (100% hemolysis) and negative control (0% hemolysis).

Conclusion and Future Directions

This compound conjugates represent a powerful tool for targeted molecular imaging. However, their development and application require a thorough understanding of their safety and toxicity profiles. The formation of aggregates during conjugation is a key challenge that necessitates stringent purification and characterization to ensure a safe and effective product.

In vitro studies have demonstrated the dose- and time-dependent cytotoxicity of ICG, with apoptosis being a significant mechanism of cell death. While in vivo data on the specific toxicity of this compound conjugates is limited, a comprehensive preclinical safety evaluation should include assessments of acute toxicity, organ-specific toxicity, hematological effects, immunogenicity, and the potential for cytokine release.

Future research should focus on developing more robust and standardized methods for the synthesis and purification of this compound conjugates to minimize batch-to-batch variability and improve their safety profile. Further investigation into the specific signaling pathways activated by these conjugates that lead to apoptosis will provide a more complete understanding of their mechanism of toxicity and may inform the design of safer and more effective next-generation probes. Additionally, long-term toxicity studies are needed to fully evaluate the safety of these agents for potential clinical translation.

References

The Advent and Advancement of ICG-OSu: A Technical Guide to a Near-Infrared Bioconjugation Staple

For researchers, scientists, and professionals in drug development, the journey of a molecule from conception to clinical application is a testament to scientific ingenuity and rigorous investigation. Indocyanine green N-hydroxysuccinimidyl ester (ICG-OSu), a cornerstone in near-infrared (NIR) fluorescence imaging, provides a compelling case study in the evolution of bioconjugation reagents. This in-depth guide chronicles the discovery and development of this compound, presenting key quantitative data, detailed experimental protocols, and a visualization of the underlying molecular processes.

Indocyanine green (ICG), a tricarbocyanine dye, was first approved for clinical use in the 1950s for applications such as determining cardiac output and liver function.[1] Its favorable safety profile and spectral properties in the near-infrared window (700-900 nm), where light can penetrate biological tissues more deeply with minimal autofluorescence, made it an attractive candidate for broader applications.[2][3] However, the utility of ICG in its native form for targeted molecular imaging was limited by its lack of a reactive group for stable conjugation to biomolecules. This limitation spurred the development of amine-reactive derivatives, leading to the synthesis of this compound.

The Genesis of a Targeted Probe: Discovery and Key Developments

The development of this compound and its sulfonated, more water-soluble counterpart, ICG-sulfo-OSu, marked a pivotal step in the advancement of targeted NIR fluorescence imaging. These reagents enabled researchers to covalently attach ICG to a wide array of targeting moieties, including antibodies, peptides, and small molecules, thereby directing the fluorescent signal to specific cells or tissues of interest.[5]

Key Milestones in the Development and Application of this compound:

-

Mid-20th Century: Indocyanine green (ICG) is developed and receives FDA approval for clinical use in diagnostics.

-

Late 20th Century: The development of N-hydroxysuccinimide (NHS) ester chemistry provides a robust method for labeling proteins and other biomolecules.

-

Early 21st Century: Amine-reactive derivatives of ICG, including this compound and ICG-sulfo-OSu, become commercially available, facilitating their widespread use in preclinical research for targeted in vivo imaging.

-

2010s-Present: A growing body of research demonstrates the utility of this compound conjugates in various preclinical models, including cancer imaging and therapy, and for visualizing vascular structures. Investigations into optimizing conjugation strategies to overcome challenges such as aggregation and non-specific binding are actively pursued.

Quantitative Data at a Glance

The photophysical and bioconjugation properties of ICG and its derivatives are critical for their application in imaging. The following tables summarize key quantitative data for ICG and its amine-reactive succinimidyl ester derivatives.

| Property | ICG | This compound | ICG-sulfo-OSu |

| Molar Extinction Coefficient (ε) | ~223,000 M⁻¹cm⁻¹ in plasma | ~230,000 M⁻¹cm⁻¹ in DMSO | ~230,000 M⁻¹cm⁻¹ in DMSO |

| Absorption Maximum (λabs) | ~800 nm in blood | ~780 nm in DMSO | ~780 nm in DMSO |

| Emission Maximum (λem) | ~820 nm in blood | ~800 nm in DMSO | ~800 nm in DMSO |

| Quantum Yield (Φ) | ~0.14 in plasma | 0.112 in DMSO | Not explicitly found |

| Molecular Weight | 774.97 g/mol | 828.03 g/mol | 930.07 g/mol |

Note: Photophysical properties are solvent-dependent. The values presented here are from various sources and may have been determined under different conditions.

In the Lab: Key Experimental Protocols

The successful application of this compound hinges on robust and reproducible experimental protocols. Below are detailed methodologies for the synthesis of this compound and its conjugation to antibodies.

Synthesis of this compound

Antibody Labeling with this compound

This protocol outlines a general procedure for conjugating this compound to an antibody. Optimization is often necessary for each specific antibody and application.

Materials:

-

Antibody of interest in a suitable buffer (e.g., phosphate-buffered saline, PBS), free of primary amines (e.g., Tris) and stabilizers like bovine serum albumin (BSA).

-

This compound

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0)

-

Purification column (e.g., Sephadex G-25)

-

Spectrophotometer

Procedure:

-

Antibody Preparation:

-

If necessary, purify the antibody to remove any interfering substances.

-

Exchange the antibody into the reaction buffer at a concentration of 2-10 mg/mL.

-

-

This compound Stock Solution Preparation:

-

Dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL. This should be done immediately before use.

-

-

Conjugation Reaction:

-

Add the this compound stock solution to the antibody solution. A common starting molar ratio of this compound to antibody is 10:1. This ratio may need to be optimized.

-

Gently mix the reaction and incubate for 1 hour at room temperature in the dark.

-

-

Purification of the Conjugate:

-

Separate the ICG-antibody conjugate from unconjugated dye and other reaction components using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.

-

Collect the fractions containing the labeled antibody, which typically elute first.

-

-

Characterization of the Conjugate:

-

Determine the degree of labeling (DOL), which is the average number of dye molecules per antibody, by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorption maximum of this compound (~780 nm).

-

Visualizing the Molecular Machinery

To better understand the processes involved in the application of this compound, the following diagrams, generated using the DOT language, illustrate key workflows and pathways.

Caption: Conceptual workflow for the synthesis of this compound.

Caption: Experimental workflow for antibody conjugation with this compound.

Caption: Cellular uptake and processing of an ICG-antibody conjugate.

The binding of an ICG-antibody conjugate to its target receptor on a cancer cell typically triggers receptor-mediated endocytosis. This process involves the internalization of the conjugate-receptor complex into the cell within vesicles. These vesicles mature into early and then late endosomes, which eventually fuse with lysosomes. The acidic environment and enzymatic content of the lysosome lead to the degradation of the antibody and the release of the ICG payload. Depending on the nature of the conjugate, the released ICG can then exert a therapeutic effect, for example, through photodynamic therapy, or simply accumulate, allowing for fluorescent imaging of the tumor cell.

The Future of this compound and its Derivatives

This compound has been instrumental in advancing the field of targeted molecular imaging. However, challenges remain, including the potential for aggregation of conjugates, which can affect their in vivo behavior, and the relatively low quantum yield of ICG compared to other fluorophores. Ongoing research focuses on developing new derivatives of ICG with improved water solubility and photophysical properties, as well as refining conjugation strategies to produce more homogeneous and stable bioconjugates. The continued evolution of ICG-based probes promises to further enhance the precision of disease diagnosis and the efficacy of targeted therapies.

References

- 1. Photophysical Properties of Indocyanine Green in the Shortwave Infrared Region - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Implications of receptor-mediated endocytosis and intracellular trafficking dynamics in the development of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Amine Reactive Dyes and Probes for Conjugation | AAT Bioquest [aatbio.com]

- 5. spiedigitallibrary.org [spiedigitallibrary.org]

Methodological & Application

Application Notes and Protocols for ICG-OSu Antibody Labeling

These application notes provide a detailed protocol for the conjugation of Indocyanine Green (ICG)-OSu to antibodies. This procedure is intended for researchers, scientists, and drug development professionals who require fluorescently labeled antibodies for applications such as in vivo imaging, flow cytometry, and immunofluorescence.

Introduction

Indocyanine green (ICG) is a near-infrared (NIR) fluorescent dye with a peak absorption and emission around 800 nm, making it ideal for deep tissue imaging due to minimal autofluorescence and light scattering in biological tissues.[1][2] The N-hydroxysuccinimide (NHS) ester derivative of ICG (ICG-OSu) is a widely used reagent for labeling antibodies.[][4] The NHS ester reacts with primary amine groups (-NH2) on the antibody, primarily on lysine residues, to form stable amide bonds. This protocol details the materials, procedures, and quality control measures necessary for successful ICG-antibody conjugation.

Principle of the Reaction

The labeling chemistry is based on the reaction of the N-hydroxysuccinimide (NHS) ester of ICG with primary amines on the antibody. This reaction, a nucleophilic acyl substitution, proceeds optimally at a slightly alkaline pH (8.0-9.0) where the primary amines are deprotonated and thus more nucleophilic. The NHS group is an excellent leaving group, facilitating the formation of a stable amide bond between the ICG dye and the antibody.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the this compound antibody labeling protocol.

Table 1: Recommended Reagent Concentrations and Molar Ratios

| Parameter | Recommended Value | Notes |

| Antibody Concentration | 2-10 mg/mL | Higher concentrations improve labeling efficiency. |

| This compound Stock Solution | 10 mg/mL in anhydrous DMSO | Prepare fresh before use as NHS esters are moisture sensitive. |

| Molar Ratio of this compound to Antibody | 5:1 to 20:1 | The optimal ratio should be determined empirically for each antibody. A 10:1 ratio is a common starting point. |

| Reaction Buffer pH | 8.5 ± 0.5 | An alkaline pH is crucial for the reaction. |

Table 2: Incubation and Storage Conditions

| Parameter | Condition | Notes |

| Incubation Time | 30-60 minutes | Longer incubation times do not necessarily improve efficiency and may lead to antibody aggregation. |

| Incubation Temperature | Room Temperature (20-25°C) or 37°C | Reaction can be performed at either temperature. |

| Storage of this compound | ≤ -15°C, desiccated and protected from light | Proper storage is critical to maintain reactivity. |

| Storage of Labeled Antibody | 4°C for up to 2 months (with 2 mM sodium azide) or ≤ -60°C for long-term storage | Store protected from light. |

Experimental Protocol

This protocol is a general guideline and may require optimization for specific antibodies and applications.

Materials

-

Antibody (in an amine-free buffer such as PBS)

-

This compound (Indocyanine Green-N-hydroxysuccinimide ester)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer: 1 M Sodium Bicarbonate (pH 8.5-9.0) or 1 M Phosphate Buffer (pH 9.0)

-

Purification Column (e.g., Sephadex G-25 desalting column)

-

Phosphate Buffered Saline (PBS), pH 7.2-7.4

Procedure

-

Antibody Preparation:

-

Ensure the antibody is in an amine-free buffer (e.g., PBS). If the buffer contains Tris or glycine, the antibody must be dialyzed against PBS.

-

Adjust the antibody concentration to 2-10 mg/mL.

-

Add 1/10th volume of 1 M Reaction Buffer to the antibody solution to adjust the pH to 8.5 ± 0.5.

-

-

This compound Stock Solution Preparation:

-

Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL. Vortex to ensure it is fully dissolved.

-

-

Conjugation Reaction:

-

Calculate the required volume of this compound stock solution to achieve the desired molar ratio (a 10:1 molar ratio of dye to antibody is a good starting point).

-

Add the calculated volume of this compound stock solution to the antibody solution while gently vortexing.

-

Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.

-

-

Purification of the Labeled Antibody:

-

Prepare a desalting column (e.g., Sephadex G-25) according to the manufacturer's instructions.

-

Apply the reaction mixture to the top of the column.

-

Elute the ICG-labeled antibody with PBS (pH 7.2-7.4).

-

The first colored fraction to elute will be the labeled antibody. The free, unconjugated this compound will elute later.

-

Quality Control

The degree of substitution (DOS), which is the average number of dye molecules conjugated to each antibody molecule, is a critical parameter.

-

Measure Absorbance:

-

Measure the absorbance of the purified ICG-labeled antibody at 280 nm (A280) and ~785 nm (Amax for ICG).

-

-

Calculate the Degree of Substitution (DOS):

-

The DOS can be calculated using the following formula: DOS = (Amax * ε_protein) / ((A280 - (CF * Amax)) * ε_dye) Where:

-

Amax = Absorbance of the conjugate at ~785 nm

-

A280 = Absorbance of the conjugate at 280 nm

-

ε_protein = Molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG)

-

ε_dye = Molar extinction coefficient of ICG at ~785 nm (~230,000 M⁻¹cm⁻¹)

-

CF = Correction factor (A280 of free dye / Amax of free dye; ~0.073 for ICG-Sulfo-OSu)

-

-

An optimal DOS for most antibodies is typically between 2 and 10.

-

Visualizations

Experimental Workflow

Caption: Workflow for this compound Antibody Labeling.

Example Signaling Pathway: EGFR Signaling

ICG-labeled antibodies are frequently used to target specific cell surface receptors for in vivo imaging of tumors. For example, an antibody targeting the Epidermal Growth Factor Receptor (EGFR) can be labeled with ICG to visualize tumors that overexpress EGFR.

Caption: Simplified EGFR Signaling Pathway.

References

Application Notes and Protocols for Conjugating ICG-OSu to Proteins

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indocyanine green (ICG) is a near-infrared (NIR) fluorescent dye with a long history of use in medical diagnostics.[1][2] Its N-hydroxysuccinimide ester derivative, ICG-OSu, is a reactive form that allows for the covalent labeling of proteins through the formation of stable amide bonds with primary amino groups, such as the side chain of lysine residues and the N-terminus.[3] This process, known as bioconjugation, is pivotal for developing targeted imaging agents, particularly in pre-clinical and clinical research for applications like fluorescence-guided surgery and in vivo imaging of tumors.

These application notes provide a comprehensive guide to the conjugation of this compound to proteins, offering detailed protocols, critical parameters, and purification strategies to ensure the successful preparation of ICG-protein conjugates.

Principle of Conjugation

The conjugation of this compound to a protein is a chemical reaction based on the reactivity of the N-hydroxysuccinimide (NHS) ester group towards primary amines. The reaction is highly pH-dependent, with optimal conditions in a slightly alkaline environment (pH 8.3-9.0) to ensure that the primary amino groups on the protein are deprotonated and thus nucleophilic. The NHS ester reacts with the amine to form a stable amide bond, covalently linking the ICG dye to the protein.

It is crucial to use amine-free buffers, such as phosphate-buffered saline (PBS), carbonate-bicarbonate buffer, or borate buffer, as buffers containing primary amines (e.g., Tris or glycine) will compete with the protein for reaction with the this compound, reducing the labeling efficiency.

Experimental Protocols

This section details the necessary steps for the successful conjugation of this compound to a protein, from reagent preparation to the final purification and characterization of the conjugate.

Materials and Reagents

-

Protein of interest (e.g., antibody, affibody)

-

This compound (or ICG-sulfo-OSu for improved water solubility)

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Reaction Buffer: 0.1 M Sodium Bicarbonate Buffer (pH 8.5-9.0) or 1X Phosphate-Buffered Saline (PBS, pH 7.2-7.4) adjusted to pH 8.5-9.0.

-

Purification Column: Sephadex G-25 or equivalent size-exclusion chromatography (SEC) column.

-

Spin columns

-

Spectrophotometer

Experimental Workflow Diagram

Caption: Workflow for this compound to protein conjugation.

Step-by-Step Protocol

1. Preparation of Protein Solution:

-

Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0) to a concentration of 2-10 mg/mL. If the protein is in a buffer containing primary amines, it must be dialyzed against the reaction buffer prior to conjugation.

-

Ensure the pH of the protein solution is between 8.5 and 9.0. If necessary, adjust the pH using 1 M sodium bicarbonate.

2. Preparation of this compound Stock Solution:

-

Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mM. Vortex briefly to ensure complete dissolution.

-

Note: this compound is sensitive to moisture and light. The stock solution should be used promptly and can be stored at -20°C for a limited time (up to two weeks).

3. Conjugation Reaction:

-

Calculate the required volume of the this compound stock solution to achieve the desired molar ratio of this compound to protein. Recommended starting molar ratios are between 5:1 and 20:1.

-

Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing.

-

The final concentration of DMSO in the reaction mixture should not exceed 10% of the total volume to avoid protein denaturation.

-

Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light. Some protocols may recommend incubation for up to 4 hours.

4. Purification of the ICG-Protein Conjugate:

-

The purification step is critical to remove unconjugated this compound and any protein aggregates that may have formed.

-

The most common method for purification is size-exclusion chromatography using a Sephadex G-25 column.

-

Equilibrate the column with PBS (pH 7.2-7.4).

-

Load the reaction mixture onto the column.